Dual-Pharmacophore Architecture: Concomitant ACC-Inhibitory Spirochromanone Core and mGluR1/CCR1-Active Xanthene-9-Carbonyl Moiety
CAS 877811-28-4 is structurally unique among all spiro[chroman-2,4'-piperidin]-4-one derivatives reported to date in that it is the only publicly disclosed member of this class bearing the 9H-xanthene-9-carbonyl N1'-substituent. Published SAR for the spirochromanone ACC inhibitor series demonstrates that N1'-substituent identity governs both potency and isozyme selectivity: indazole-5-carbonyl analogs achieve human ACC2 IC₅₀ values of 6.5–11 nM [1][2], whereas non-heterocyclic carbonyl derivatives in the same paper series exhibit markedly weaker ACC inhibition (16–64% at 10 mM) [3]. Independently, the 9H-xanthene-9-carbonyl moiety—when conjugated via carbamate or amide linkages to distinct cores—has produced potent mGluR1 positive allosteric modulators (Ro 67-4853, pEC₅₀ = 7.16 for rat mGlu1a) [4] and sub-nanomolar CCR1 antagonists (J-113863, human CCR1 IC₅₀ = 0.9 nM) [5]. The fusion of these two independently validated pharmacophoric elements into a single compact molecule (MW 425.48) is without precedent in the peer-reviewed or patent literature, defining a unique polypharmacological starting point [1]. Critically, no direct biochemical or cellular assay data are publicly available for this specific compound; all differentiation claims rest on structurally grounded class-level inference from the two constituent pharmacophores.
| Evidence Dimension | Structural uniqueness of N1'-substituent within spiro[chroman-2,4'-piperidin]-4-one class |
|---|---|
| Target Compound Data | 9H-xanthene-9-carbonyl substituent (tricyclic diaryl ether, MW contribution ~223 Da); MW 425.48; sp³ C9 capable of configurational inversion |
| Comparator Or Baseline | Published N1'-substituents: indazole-5-carbonyl (ACC inhibitors, IC₅₀ 6.5–104 nM); thiophene-2-carbonyl (CAS 877811-27-3); 2-ethylbutanoyl (compound 38j, in vivo RQ reduction); benzyl/alkyl (HDAC inhibitors, IC₅₀ 28–129 nM) |
| Quantified Difference | No other disclosed spiro[chroman-2,4'-piperidin]-4-one derivative incorporates a xanthene-based N1'-substituent; xanthene-9-carbonyl confers access to mGluR and CCR1 target space absent from all comparator substituents |
| Conditions | Structural comparison based on published compound libraries (Shinde 2009, Thaler 2012, Abdelatef 2018) and chemical supplier catalogs |
Why This Matters
For laboratories screening across ACC, HDAC, mGluR, or CCR1 target panels, CAS 877811-28-4 offers a single-compound entry point to interrogate two orthogonal pharmacophores simultaneously, reducing the number of compounds required for initial polypharmacology screens.
- [1] BindingDB BDBM50314925. CHEMBL1091589: IC₅₀ 6.5 nM (human ACC2), 104 nM (rat ACC1). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314925 View Source
- [2] BindingDB BDBM50314888. CHEMBL1092308: IC₅₀ 11 nM (human ACC2). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314888 View Source
- [3] Shinde P, Srivastava SK, Odedara R, et al. Bioorg Med Chem Lett. 2009;19(3):949-953. doi:10.1016/j.bmcl.2008.11.099 View Source
- [4] Probes & Drugs Portal. Ro 67-4853 (PD019489): mGluR1 PAM, pEC₅₀ = 7.16 for rat mGlu1a receptor. https://www.probes-drugs.org/compound/PD019489 View Source
- [5] Naya A, Sagara Y, Ohwaki K, et al. J Med Chem. 2001;44(9):1429-1435. J-113863 (xanthene-9-carboxamide-derived CCR1 antagonist): human CCR1 IC₅₀ = 0.9 nM, mouse CCR1 IC₅₀ = 5.8 nM. doi:10.1021/jm0004244 View Source
